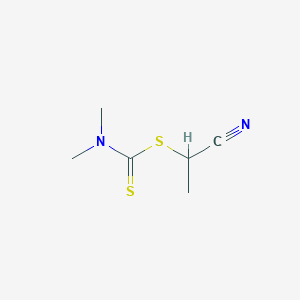![molecular formula C19H17Cl2N3O3 B14593066 3,3-Dichloro-4-[5-nitro-2-(pyrrolidin-1-yl)phenyl]-1-phenylazetidin-2-one CAS No. 61200-71-3](/img/structure/B14593066.png)
3,3-Dichloro-4-[5-nitro-2-(pyrrolidin-1-yl)phenyl]-1-phenylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dichloro-4-[5-nitro-2-(pyrrolidin-1-yl)phenyl]-1-phenylazetidin-2-one is a complex organic compound that features a unique azetidinone ring structure
Preparation Methods
The synthesis of 3,3-Dichloro-4-[5-nitro-2-(pyrrolidin-1-yl)phenyl]-1-phenylazetidin-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Nitro Group: Nitration reactions are used to introduce the nitro group onto the phenyl ring.
Pyrrolidine Substitution: The pyrrolidine group is introduced through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
3,3-Dichloro-4-[5-nitro-2-(pyrrolidin-1-yl)phenyl]-1-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,3-Dichloro-4-[5-nitro-2-(pyrrolidin-1-yl)phenyl]-1-phenylazetidin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3,3-Dichloro-4-[5-nitro-2-(pyrrolidin-1-yl)phenyl]-1-phenylazetidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The azetidinone ring may also play a role in its biological activity by interacting with enzymes or receptors.
Comparison with Similar Compounds
Similar compounds to 3,3-Dichloro-4-[5-nitro-2-(pyrrolidin-1-yl)phenyl]-1-phenylazetidin-2-one include other azetidinone derivatives and nitro-substituted aromatic compounds. These compounds share some structural features but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of the azetidinone ring with the nitro and pyrrolidine substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
61200-71-3 |
|---|---|
Molecular Formula |
C19H17Cl2N3O3 |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
3,3-dichloro-4-(5-nitro-2-pyrrolidin-1-ylphenyl)-1-phenylazetidin-2-one |
InChI |
InChI=1S/C19H17Cl2N3O3/c20-19(21)17(23(18(19)25)13-6-2-1-3-7-13)15-12-14(24(26)27)8-9-16(15)22-10-4-5-11-22/h1-3,6-9,12,17H,4-5,10-11H2 |
InChI Key |
BCSVWUUPUYLCGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C3C(C(=O)N3C4=CC=CC=C4)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5,8-Trioxabicyclo[7.1.0]deca-3,6-diene](/img/structure/B14592985.png)
![N-Phenyl-4,6-bis[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14592991.png)

![Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane](/img/structure/B14593004.png)

![1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14593013.png)



![2-Hexyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14593032.png)




